molecular formula C17H17N3O3 B11449745 Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B11449745
M. Wt: 311.33 g/mol
InChI Key: QMGJBZPLAHESKD-UHFFFAOYSA-N
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Description

Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyrimidine core with an ethoxyphenyl substituent, makes it a promising candidate for various scientific research applications.

Preparation Methods

The synthesis of Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with an appropriate β-keto ester to form the pyrazole ring.

    Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a substitution reaction, typically using ethyl 4-bromobenzoate as the starting material.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using automated synthesis equipment and high-throughput screening techniques .

Chemical Reactions Analysis

Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

ethyl 7-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-3-22-13-7-5-12(6-8-13)15-9-10-18-16-14(11-19-20(15)16)17(21)23-4-2/h5-11H,3-4H2,1-2H3

InChI Key

QMGJBZPLAHESKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=NC3=C(C=NN23)C(=O)OCC

Origin of Product

United States

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